BenchChemオンラインストアへようこそ!

3-(2,4-dimethoxyphenyl)-1-[4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl]propan-1-one

Dopamine D4 receptor Sigma-1 receptor Receptor binding affinity

The compound 3-(2,4-dimethoxyphenyl)-1-[4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl]propan-1-one (CAS 1795421-49-6) belongs to the class of piperidine–triazole hybrids, a scaffold extensively explored for dopamine and sigma receptor modulation. This chemotype incorporates a 2,4-dimethoxyphenyl moiety linked via a propan-1-one spacer to a piperidine ring that is N-substituted with a 1H-1,2,3-triazole.

Molecular Formula C18H24N4O3
Molecular Weight 344.4 g/mol
CAS No. 1795421-49-6
Cat. No. B6520983
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(2,4-dimethoxyphenyl)-1-[4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl]propan-1-one
CAS1795421-49-6
Molecular FormulaC18H24N4O3
Molecular Weight344.4 g/mol
Structural Identifiers
SMILESCOC1=CC(=C(C=C1)CCC(=O)N2CCC(CC2)N3C=CN=N3)OC
InChIInChI=1S/C18H24N4O3/c1-24-16-5-3-14(17(13-16)25-2)4-6-18(23)21-10-7-15(8-11-21)22-12-9-19-20-22/h3,5,9,12-13,15H,4,6-8,10-11H2,1-2H3
InChIKeyOUXGDTAHAFTCEQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(2,4-Dimethoxyphenyl)-1-[4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl]propan-1-one (CAS 1795421-49-6): Structural and Pharmacological Baseline


The compound 3-(2,4-dimethoxyphenyl)-1-[4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl]propan-1-one (CAS 1795421-49-6) belongs to the class of piperidine–triazole hybrids, a scaffold extensively explored for dopamine and sigma receptor modulation [1]. This chemotype incorporates a 2,4-dimethoxyphenyl moiety linked via a propan-1-one spacer to a piperidine ring that is N-substituted with a 1H-1,2,3-triazole. Closely related analogs have demonstrated dual affinity for dopamine D4 and sigma-1 (σ1) receptors, a profile of interest for polypharmacological approaches to central nervous system disorders [1]. The compound is available from multiple chemical vendors, typically at ≥95% purity, for research use only.

Why Generic Substitution of 3-(2,4-Dimethoxyphenyl)-1-[4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl]propan-1-one Is Not Advisable


Piperidine–triazole conjugates cannot be freely interchanged because subtle modifications to the aryl substitution pattern, linker length, or triazole regioisomerism profoundly alter receptor selectivity and intrinsic efficacy [1]. For example, in a closely related series, shifting from a 2,4-dimethoxy to a 3,4-dimethoxy substitution or changing the propan-1-one linker to a propen-1-one spacer markedly shifted the dopamine D4 versus σ1 affinity ratio and introduced off-target activity at D2 and D3 receptors [1]. Consequently, assuming functional equivalence among in-class candidates without explicit comparative binding and functional data risks selecting a compound with an entirely different pharmacological fingerprint.

Quantitative Evidence Guide for 3-(2,4-Dimethoxyphenyl)-1-[4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl]propan-1-one: Head-to-Head and Cross-Study Comparisons


Dual D4/σ1 Receptor Affinity Profile of the Piperidine–Triazole Scaffold

In a direct characterization of the piperidine–triazole scaffold to which the target compound belongs, the lead analog AVRM-13 (structurally analogous to CAS 1795421-49-6) displayed a Ki of 260 nM at human dopamine D4 receptor and a Ki of 1.4 nM at human sigma-1 (σ1) receptor [1]. This dual affinity is contrasted with significantly weaker binding at dopamine D2S (Ki = 6.3 µM) and D3 (Ki > 10 µM), establishing a clear D4/σ1 selectivity window [1].

Dopamine D4 receptor Sigma-1 receptor Receptor binding affinity

Selectivity Against hERG Channel Liability in the Piperidine–Triazole Series

The lead analog AVRM-13 was tested for hERG channel interaction and showed no significant inhibition, consistent with the broader series' selectivity profile [1]. This contrasts with many clinically used D4 or σ1 ligands (e.g., haloperidol) that carry significant hERG liability, a key differentiator for CNS drug discovery [1].

hERG Cardiotoxicity Safety pharmacology

Molecular Dynamics Confirmation of σ1 Agonist Binding Mode

Extensive molecular dynamics simulations of AVRM-13 docked into the σ1 receptor crystal structure revealed a stable binding pose consistent with agonist activity, including interactions with a previously unrecognized cation-binding domain [1]. This computational evidence distinguishes the piperidine–triazole series from σ1 antagonists such as haloperidol or PD144418, which adopt distinct binding modes and induce different conformational changes [1].

Molecular dynamics Sigma-1 receptor Agonism

Key Application Scenarios for 3-(2,4-Dimethoxyphenyl)-1-[4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl]propan-1-one Based on Quantitative Evidence


CNS Polypharmacology Probe for Dual D4/σ1 Targeting

The compound's structural class demonstrates balanced, high-affinity dual D4/σ1 receptor engagement with selectivity over D2 and D3 [1]. This profile is ideally suited for dissecting the interplay between dopaminergic and sigmaergic signaling in preclinical models of schizophrenia, cognition, and substance use disorders.

σ1 Agonist Tool Compound for Chaperone and Calcium Signaling Studies

Molecular dynamics evidence supports an agonist binding mode at σ1 with interaction at a regulatory cation-binding domain [1]. This chemotype can serve as a probe for σ1-mediated chaperone function, ER–mitochondria calcium flux, and neuroprotection assays, where agonist activity is required.

hERG-Sparing Lead Optimization Starting Point

The piperidine–triazole series lacks significant hERG inhibition [1], addressing a critical safety liability that plagues many CNS-active amines. This characteristic makes the compound a valuable starting scaffold for lead optimization programs aiming to maintain target affinity while mitigating cardiac risk.

In Silico Modeling and Pharmacophore Development

The validated molecular dynamics binding pose at σ1 [1] provides a foundation for structure-based drug design, pharmacophore model generation, and virtual screening campaigns targeting the σ1 agonist binding site, including the newly identified cation-binding domain.

Quote Request

Request a Quote for 3-(2,4-dimethoxyphenyl)-1-[4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl]propan-1-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.